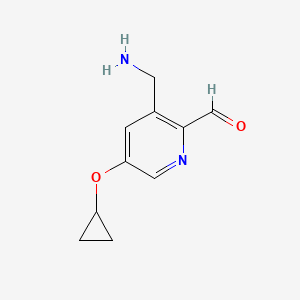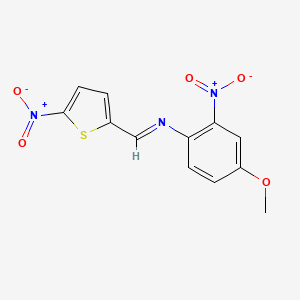
4-Cyclopropoxy-2-iodo-6-(methylthio)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-2-iodo-6-(methylsulfanyl)pyridine is a chemical compound with the molecular formula C9H10INOS and a molecular weight of 307.15 g/mol This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a methylsulfanyl group attached to a pyridine ring
Preparation Methods
The synthesis of 4-cyclopropoxy-2-iodo-6-(methylsulfanyl)pyridine involves several steps, typically starting with the functionalization of the pyridine ringThe reaction conditions often involve the use of reagents such as iodine, cyclopropanol, and methylthiol, under controlled temperature and pressure .
Industrial production methods may involve scaling up these reactions using continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
4-Cyclopropoxy-2-iodo-6-(methylsulfanyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone, while reduction reactions can convert it back to the sulfide.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, where the iodine atom is replaced by a boronic acid derivative, forming new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Cyclopropoxy-2-iodo-6-(methylsulfanyl)pyridine has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-cyclopropoxy-2-iodo-6-(methylsulfanyl)pyridine involves its interaction with molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level .
Comparison with Similar Compounds
Similar compounds to 4-cyclopropoxy-2-iodo-6-(methylsulfanyl)pyridine include other iodopyridine derivatives, such as 2-iodopyridine and 3-iodopyridine . These compounds share the pyridine ring structure with an iodine atom but differ in the position of the iodine and the presence of other functional groups. The uniqueness of 4-cyclopropoxy-2-iodo-6-(methylsulfanyl)pyridine lies in its specific combination of substituents, which confer distinct chemical properties and reactivity.
Conclusion
4-Cyclopropoxy-2-iodo-6-(methylsulfanyl)pyridine is a versatile compound with significant potential in various fields of scientific research and industry. Its unique structure and reactivity make it a valuable tool for the synthesis of complex molecules and the study of biological mechanisms. Further research and development can unlock new applications and enhance our understanding of its properties.
Properties
Molecular Formula |
C9H10INOS |
|---|---|
Molecular Weight |
307.15 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-iodo-6-methylsulfanylpyridine |
InChI |
InChI=1S/C9H10INOS/c1-13-9-5-7(4-8(10)11-9)12-6-2-3-6/h4-6H,2-3H2,1H3 |
InChI Key |
XPMAMTCEPQAJGU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=CC(=C1)OC2CC2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


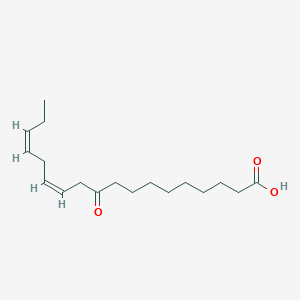

![[5-[6-(Cyclopentylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl nitrate](/img/structure/B14809811.png)
![Methyl 8-{[(tert-butoxy)carbonyl]amino}cubane-1-carboxylate](/img/structure/B14809847.png)
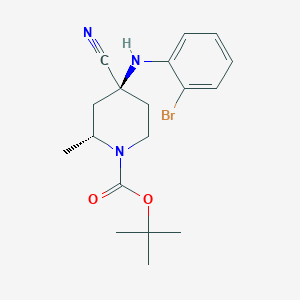
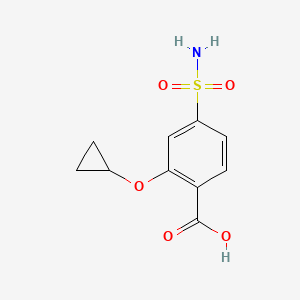
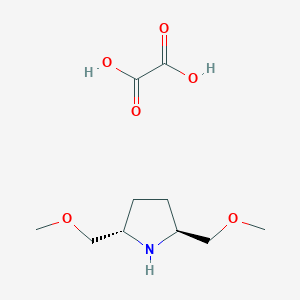
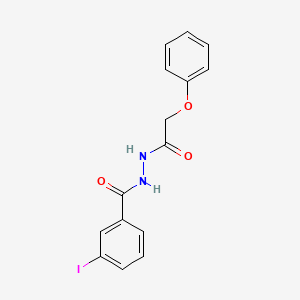
![N-[4-({2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinyl}carbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B14809877.png)
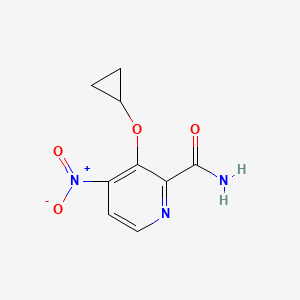

![6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl chloride](/img/structure/B14809882.png)
